8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Historical Development of Imidazo[1,2-a]pyridine Research
The imidazo[1,2-a]pyridine scaffold emerged as a privileged structure in medicinal chemistry during the mid-20th century, with early synthetic methods relying on condensation reactions between 2-aminopyridines and α-haloketones. The discovery of Zolpidem (an imidazo[1,2-a]pyridine-based hypnotic) in the 1980s catalyzed interest in this heterocyclic system, driving innovations in metal-catalyzed cyclizations and multicomponent reactions. By the 2000s, researchers recognized the scaffold’s versatility for drug discovery due to its structural similarity to purines and capacity for diverse functionalization.
A pivotal advancement came with the Groebke-Blackburn-Bienaymé reaction, which enabled three-component syntheses of imidazo[1,2-a]pyridines using 2-aminopyridines, aldehydes, and isocyanides. This method expanded access to derivatives with substituents at the 2-, 3-, and 6-positions, laying groundwork for compounds like 8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. Subsequent developments, such as zinc-catalyzed Ortoleva-King protocols (2023), further streamlined synthesis of halogenated and trifluoromethyl-bearing analogs.
Position within Heterocyclic Chemistry
This compound exemplifies strategic substitution patterns that enhance bioactivity and physicochemical properties:
This compound’s polyhalogenated structure distinguishes it from simpler imidazo[1,2-a]pyridines, enabling unique interactions with biological targets. The 3,4-dichlorophenyl group at position 2 creates a steric and electronic profile comparable to kinase inhibitors like midostaurin, while the CF₃ group at position 6 mimics motifs found in antiviral agents.
Current Research Landscape and Significance
Recent studies emphasize halogenated imidazo[1,2-a]pyridines for targeting drug-resistant pathogens and oncology targets. The compound’s trifluoromethyl group aligns with modern medicinal chemistry strategies to improve CNS penetration and half-life, as seen in clinical candidates like Q203 (anti-tuberculosis). Synthetic advances, such as nano zinc oxide/iodine-catalyzed systems, now enable scalable production of analogs with similar substitution patterns.
Ongoing research priorities include:
- Structure-Activity Relationship (SAR) Optimization : Systematic variation of chloro and trifluoromethyl groups to balance potency and solubility.
- Target Identification : Screening against kinase families and bacterial efflux pumps, leveraging its halogen-rich pharmacophore.
- Green Synthesis : Applying microwave-assisted and metal-free protocols to reduce environmental impact during production.
This compound’s unique substitution pattern positions it as a benchmark for developing next-generation heterocyclic therapeutics with enhanced selectivity and ADME profiles.
Properties
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-9-2-1-7(3-10(9)16)12-6-22-5-8(14(18,19)20)4-11(17)13(22)21-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPXCPNPAPYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity . These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Involves the use of reducing agents to modify the compound.
Substitution: Halogenation and other substitution reactions are frequently employed.
Common Reagents and Conditions
Common reagents include transition metals, oxidizing agents, and halogenating agents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold, which are valuable in further synthetic applications and drug development .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits promising anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at micromolar concentrations, with an observed IC50 value of approximately 5 µM. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's potency against cancer cells .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease.
Case Study:
A recent article in Nature Communications reported that derivatives of imidazopyridine compounds, including this compound, showed substantial agonistic activity on the Nurr1 receptor, a target for neuroprotection. The compound exhibited an EC50 of 7 µM, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to its ability to modulate specific signaling pathways:
- Nurr1 Activation : The compound acts as an agonist for the Nurr1 receptor, which plays a critical role in neuronal survival and differentiation.
- Inhibition of Oncogenic Pathways : It disrupts key oncogenic signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes through its binding to target proteins and enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
Table 1: Structural Comparison and Pharmacological Data
Key Observations :
- Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound likely enhances enzyme binding compared to monosubstituted analogs (e.g., 4-Cl-Ph in compound 6) .
- Trifluoromethyl Impact : The CF3 group at position 6 improves metabolic stability, a feature shared with anticancer derivatives in .
- Chlorine at Position 8: This substituent is conserved in antitrypanosomal derivatives (e.g., compound 6), suggesting a role in targeting parasitic enzymes .
Pharmacological Activity Comparison
Antitrypanosomal Activity:
- Compound 6 (8-(4-Cl-Ph), 2-(PhSO2CH2)) demonstrates potent activity against Trypanosoma brucei (IC50 = 0.12 µM) . The target compound’s dichlorophenyl group may further enhance potency due to increased hydrophobic interactions.
Cholinesterase Inhibition :
- Compound 2j (3,4-Cl2Ph side chain) shows selective BChE inhibition, whereas analogs with methoxy groups (e.g., compound 7 in ) exhibit reduced activity, highlighting the importance of halogen substituents .
Anticancer Potential:
- Pyridine derivatives with trifluoromethyl groups () show IC50 values < 10 µM against HepG2 and MCF-7 cell lines.
Pharmacokinetic and Solubility Profiles
- Aqueous Solubility : Sulfonylmethyl derivatives (e.g., compound 3i in ) exhibit improved solubility due to polar sulfonyl groups, whereas the target compound’s dichlorophenyl and CF3 groups may reduce solubility .
- Metabolic Stability : The CF3 group resists oxidative metabolism, a feature observed in compound 6 (t1/2 > 4 h in microsomal assays) .
Biological Activity
8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SARs), and potential therapeutic applications.
Chemical Structure
The compound is characterized by its imidazo[1,2-a]pyridine core, which is known for conferring various biological properties. The presence of chlorine and trifluoromethyl groups enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing yields and reducing reaction times through innovative synthetic routes.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial activities. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies report minimum inhibitory concentration (MIC) values that suggest efficacy comparable to established antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. IC50 values indicate that it effectively inhibits COX-2 activity, which is crucial in mediating inflammatory responses.
Anticancer Activity
Preliminary studies have also assessed the anticancer properties of the compound. It has shown the ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and receptor binding affinity.
- Imidazo[1,2-a]pyridine Core : This scaffold is crucial for the compound's interaction with biological targets.
Research has demonstrated that modifications to these substituents can significantly alter the compound's potency and selectivity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The results indicated that the presence of halogen substituents improved antimicrobial potency.
- Anti-inflammatory Mechanism : In vivo models demonstrated that the compound significantly reduced paw edema in carrageenan-induced inflammation models, showcasing its potential for treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?
Structural confirmation relies on a combination of:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct ¹³C shifts at ~120 ppm) .
- HRMS : Validates molecular weight with <2 ppm error .
- IR : Identifies functional groups (e.g., C-F stretches at 1100-1200 cm⁻¹). For complex regiochemistry (e.g., dichlorophenyl substitution patterns), 2D NMR (COSY, HSQC) resolves ambiguities .
Q. What pharmacological properties are associated with this compound’s structural analogs?
Imidazo[1,2-a]pyridines exhibit anxiolytic, antihypertensive, and neuroleptic activities . The trifluoromethyl group enhances metabolic stability, while halogenated aryl groups modulate receptor binding. For example, analogs with 3,4-dichlorophenyl substituents show affinity for GABA receptors .
Advanced Research Questions
Q. How can computational methods streamline the design of novel imidazo[1,2-a]pyridine derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. For example:
- Reaction Path Search : Identifies energetically favorable routes for cyclization or substitution .
- Solvent Effects : COSMO-RS models optimize solvent selection for solubility and reactivity. ICReDD’s integrated approach combines computational screening with experimental validation, accelerating discovery by 30-50% .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Discrepancies arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Variable Temperature NMR : Detects conformational changes.
- Isotopic Labeling : Confirms assignments (e.g., ¹⁵N for nitrogen-containing heterocycles).
- X-ray Crystallography : Provides definitive proof of regiochemistry .
Q. What strategies improve the bioavailability of imidazo[1,2-a]pyridine derivatives in preclinical studies?
- Prodrug Design : Masking polar groups (e.g., esterification of carboxylic acids).
- Formulation : Nanoemulsions or cyclodextrin complexes enhance solubility.
- Metabolic Stabilization : Deuterating labile C-H bonds or replacing metabolically vulnerable groups (e.g., methyl with trifluoromethyl) .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting bioactivity data across assays?
- Dose-Response Curves : Confirm activity thresholds (IC₅₀/EC₅₀) in ≥3 replicates.
- Counter-Screens : Rule out off-target effects (e.g., kinase panels for kinase inhibitors).
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with potency .
Q. What are best practices for optimizing synthetic routes to reduce hazardous byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
